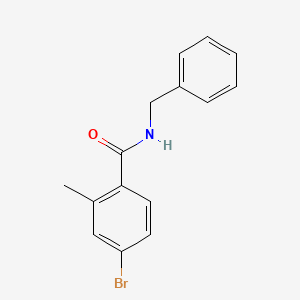![molecular formula C14H14N2O2 B1452651 Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate CAS No. 880494-17-7](/img/structure/B1452651.png)
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate
Descripción general
Descripción
“Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate” is an organic compound . It is a derivative of pyridine, an aromatic heterocyclic organic compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated . Another method involves the reduction amination of cyanohydrins .Molecular Structure Analysis
The molecular structure of “Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate” can be represented by the SMILES stringO=C(OC)C1=CC=C(C(N)=C1)NCC2=NC=CC=C2 .
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
- Summary of Application: The compound was used in the synthesis of a copper(II) complex, which was then characterized by synchrotron single-crystal X-ray diffraction and FT–IR spectroscopy .
- Methods of Application: The ligand, including pyridine, amine, and hydroxy groups, was synthesized by the reaction of 2-amino-2-methylpropan-1-ol with pyridine-2-carbaldehyde . In its CuII complex, the metal ion has a distorted square-pyramidal coordination geometry .
- Results: The bond lengths involving the CuII ion range from 1.9881 (10) to 2.0409 (9) for the Cu—N and Cu—O bonds, and from 2.2448 (5) to 2.5014 (6) A˚ for the equatorial and axial Cu—Cl bonds, respectively .
2. Fluorescence Probe
- Summary of Application: The compound was synthesized and used as a fluorescence probe .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
3. Anti-Fibrosis Activity
- Summary of Application: The compound was used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their anti-fibrosis activity .
- Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
4. Synthesis of Copper(II) Complexes
- Summary of Application: The compound was used in the synthesis of dinuclear copper(II) complexes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
5. Fluorescence Probe
- Summary of Application: The compound was used in the synthesis of 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol, which is a fluorescence probe .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
6. Synthesis of β-(pyridin-2-yl)-methyl Ketones
- Summary of Application: The compound was used in a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones .
- Methods of Application: The synthesis was performed using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy .
- Results: This approach provides an efficient, available, and environmentally benign access, leading to alkylation products .
Propiedades
IUPAC Name |
methyl 2-(pyridin-2-ylmethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-7-2-3-8-13(12)16-10-11-6-4-5-9-15-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSMOFQNIHBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262708 | |
| Record name | Methyl 2-[(2-pyridinylmethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate | |
CAS RN |
880494-17-7 | |
| Record name | Methyl 2-[(2-pyridinylmethyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880494-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-pyridinylmethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)

![1-Thia-4-azaspiro[4.4]nonane hydrochloride](/img/structure/B1452577.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)

![5-[4-(2-Methoxyethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452582.png)


![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)

